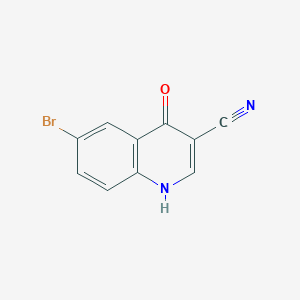

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLYXFAPJNHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634132 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-52-2 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its many derivatives, this compound represents a molecule of significant interest, combining the bio-modulating effects of a halogenated aromatic system with the versatile chemistry of the nitrile group. This guide provides a comprehensive technical overview of the most robust and field-proven synthetic strategies for this target compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, actionable protocols suitable for a research and development setting. The primary focus is a multi-step pathway leveraging the classic Gould-Jacobs reaction, a reliable method for constructing the 4-hydroxyquinoline core.[2][3]

The Strategic Importance of the Quinoline Core

Quinoline and its derivatives are privileged structures in drug discovery, renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4] The 4-hydroxyquinoline (or quinolin-4-one) tautomer is particularly significant. The introduction of a bromine atom at the C6 position can enhance lipophilicity and metabolic stability, often improving a compound's pharmacokinetic profile. The C3-carbonitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, participate in further chemical transformations, or serve as a bioisostere for other functional groups. Consequently, this compound is a valuable building block for exploring new chemical entities in various therapeutic areas.[5]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the formation of the quinoline ring system from an aniline precursor. The most established disconnection approach for 4-hydroxyquinolines involves the Gould-Jacobs reaction, which constructs the heterocyclic ring from an aniline and a malonic ester derivative.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals a robust, multi-step pathway:

-

Gould-Jacobs Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the core intermediate, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[6]

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]

-

Nitrile Formation: Conversion of the carboxylic acid to the target carbonitrile, typically via a primary amide intermediate.

This strategy is favored due to the high reliability and extensive documentation of the Gould-Jacobs reaction for substituted anilines.[3][8]

The Primary Synthetic Pathway: A Step-by-Step Guide

This section details the experimental execution of the most reliable synthetic route to this compound.

Underlying Principle: The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[8] The reaction proceeds in two key stages:

-

Condensation: A nucleophilic attack by the aniline nitrogen onto the electrophilic double bond of the alkoxymethylenemalonate, followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[3]

-

Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring system.[2][3] This step is often the rate-limiting and requires significant thermal energy.

Caption: Conceptual flow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate

This procedure is adapted from established methodologies for forming the quinolinone core.[6]

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask fitted with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

-

Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture, providing a visual indicator of progress. The reaction can be monitored by TLC to confirm the consumption of the aniline.

-

Once the formation of the intermediate adduct is complete, remove any residual ethanol under reduced pressure.

-

Cyclization: In a separate flask, preheat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C.

-

Add the crude anilidomethylenemalonate intermediate from the previous step portion-wise to the hot solvent. Caution: This addition can be exothermic.

-

Maintain the reaction temperature at 240-250 °C for 30-60 minutes. Monitor the cyclization by TLC.

-

Isolation: Allow the mixture to cool to below 100 °C and dilute with an equal volume of petroleum ether or hexane. This will precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry under vacuum.

| Parameter | Value/Condition | Source |

| Starting Material | 4-Bromoaniline | [6] |

| Reagent | Diethyl ethoxymethylenemalonate | [6] |

| Condensation Temp. | 110-130 °C | [3] |

| Cyclization Temp. | 240-250 °C | [2][6] |

| Solvent (Cyclization) | Diphenyl ether | [2][6] |

| Typical Yield | 60-80% | [7] |

Protocol 2: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]

Step-by-Step Methodology:

-

Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) from the previous step in a 10% aqueous solution of sodium hydroxide (w/v).

-

Heat the mixture to reflux (approx. 100 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester. The solid should dissolve as the sodium salt of the acid is formed.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The carboxylic acid will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Conversion to this compound

The conversion of the carboxylic acid to the carbonitrile is a standard transformation, typically proceeding through the primary amide.

Step-by-Step Methodology:

-

Amide Formation:

-

In a fume hood, suspend the 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) with a catalytic amount of DMF.

-

Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dioxane) and cool in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonium hydroxide solution dropwise.

-

Stir for 1-2 hours, allowing the reaction to warm to room temperature. The primary amide will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Dehydration to Nitrile:

-

Combine the crude 6-bromo-4-hydroxyquinoline-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

Heat the mixture according to standard literature procedures for nitrile synthesis (temperatures can range from room temperature to reflux, depending on the reagent).

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final this compound.

-

Alternative Synthetic Route: A Convergent Approach

An alternative, more convergent strategy would begin with 2-amino-5-bromobenzonitrile.[9] This approach is theoretically attractive as the bromine and nitrile functionalities are pre-installed. The key transformation would be an acid- or base-mediated cyclization with a two-carbon synthon, such as ethyl cyanoacetate, to construct the second ring.

While this method could be more step-economical, it may present challenges with regioselectivity and require significant process optimization to achieve high yields. The acid-mediated cyclization of aminonitriles is a known transformation for forming heterocyclic systems.[10][11]

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | C₁₂H₁₀BrNO₃ | 296.12 g/mol |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 98948-95-9 | C₁₀H₆BrNO₃ | 268.06 g/mol |

| This compound | 364793-52-2 | C₁₀H₅BrN₂O | 249.07 g/mol |

Expected Spectroscopic Data for this compound:

-

¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet at a higher chemical shift (>12 ppm) corresponding to the N-H proton of the quinolinone tautomer.

-

¹³C NMR: Resonances for the nine aromatic/vinylic carbons, the carbon bearing the bromine, the carbonyl carbon (C4, approx. 170-180 ppm), and the nitrile carbon (C≡N, approx. 115-120 ppm).

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic and analytical workflow.

Caption: Comprehensive workflow for synthesis and analysis.

Safety and Handling

-

4-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water. Handle only in a dry fume hood with appropriate PPE.

-

High-Temperature Reactions: The thermal cyclization step requires extremely high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Use a blast shield for protection.

-

Acid/Base Handling: Concentrated acids and bases are corrosive. Add reagents slowly and with cooling to control exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The is most reliably achieved through a well-established, multi-step sequence commencing with the Gould-Jacobs reaction. This pathway offers robust and scalable access to the key 4-hydroxyquinoline core, which can be further elaborated to the target nitrile. While alternative, more convergent routes are conceivable, the detailed protocol provides a validated and trustworthy method for researchers and drug development professionals to produce this valuable chemical intermediate for further investigation and application in medicinal chemistry.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

mechanism of 6-Bromo-4-hydroxyquinoline-3-carbonitrile formation

An In-depth Technical Guide to the Formation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, this compound, incorporates several key features: a bromine atom at the 6-position, which can serve as a handle for further functionalization or modulate bioactivity; a 4-hydroxy (or 4-oxo) group, crucial for interacting with biological targets; and a 3-carbonitrile group, a strong electron-withdrawing group that influences the electronic properties and potential hydrogen bonding capabilities of the molecule. Understanding the mechanism of its formation is critical for the rational design and synthesis of novel therapeutic agents and functional materials.

This guide provides a detailed examination of the predominant synthetic pathway for this compound, focusing on the mechanistic principles that govern the reaction and the experimental considerations required for its successful execution.

Core Synthetic Pathway: A Modified Gould-Jacobs Annulation

The most direct and widely recognized method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1][2] This powerful annulation strategy involves the condensation of an aniline with a derivative of malonic acid, followed by a thermally induced cyclization.[1][3] For the synthesis of the title compound, this reaction is adapted by using specific starting materials to install the required bromo and carbonitrile functionalities.

The overall transformation proceeds as follows:

-

Aniline Component: 4-Bromoaniline

-

C3 Synthon: Ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate)[4][5]

The reaction is typically a two-step, one-pot process involving an initial condensation followed by a high-temperature intramolecular cyclization.

Detailed Mechanistic Breakdown

The formation of this compound via the modified Gould-Jacobs reaction can be dissected into three fundamental steps: nucleophilic vinylic substitution, pericyclic ring closure, and tautomerization.

Step 1: Nucleophilic Vinylic Substitution to Form the Enamine Intermediate

The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of ethyl 2-cyano-3-ethoxyacrylate. The double bond is highly activated towards nucleophilic attack by the two potent electron-withdrawing groups, the nitrile (-CN) and the ester (-COOEt). This is followed by the elimination of an ethanol molecule to yield the key acyclic intermediate, ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate. This step is typically performed at a moderate temperature (100-130 °C) and often proceeds without a catalyst.

Caption: Step 1: Formation of the enamine intermediate.

Step 2: Thermal 6π-Electrocyclization

This is the critical ring-forming step and the hallmark of the Gould-Jacobs reaction. The enamine intermediate, upon heating to high temperatures (typically 240-260 °C), undergoes a 6-electron electrocyclic reaction.[1] An aromatic carbon atom ortho to the amino group attacks the electrophilic ester carbonyl, leading to the formation of the new heterocyclic ring and the expulsion of a second molecule of ethanol. This demanding step necessitates the use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the required activation energy.[6][7]

Step 3: Tautomerization to the Final Product

The direct product of the cyclization is the quinolone tautomer, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This keto form exists in equilibrium with its enol tautomer, this compound. In most cases, the keto (quinolone) form is thermodynamically more stable, although the compound is commonly named as the 4-hydroxyquinoline derivative.[6]

Caption: Steps 2 & 3: Thermal cyclization and tautomerization.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for analogous Gould-Jacobs reactions.[7]

Caption: Experimental workflow for synthesis.

Detailed Method:

-

Condensation: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 4-bromoaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents).

-

Heat the mixture in an oil bath to 120-130 °C. Maintain this temperature for 1-2 hours. Ethanol will begin to distill from the reaction mixture, which can be collected. The reaction can be monitored by Thin Layer Chromatography (TLC) until the 4-bromoaniline is consumed.

-

Cyclization: In a separate, larger flask, heat diphenyl ether to 250-255 °C. Cautiously add the hot intermediate mixture from the first step dropwise or in small portions to the hot diphenyl ether.

-

Maintain the reaction temperature at 250-255 °C for an additional 30-60 minutes to ensure complete cyclization.

-

Isolation: Remove the flask from the heat and allow it to cool to approximately 80-100 °C. While still warm, pour the dark solution into a beaker containing a large volume of n-hexane or petroleum ether, stirring vigorously.

-

A solid precipitate will form. Allow the slurry to cool to room temperature.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of n-hexane to remove the residual diphenyl ether.

-

Dry the resulting solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Key Reaction Parameters and Justification

The success of this synthesis is highly dependent on carefully controlling the reaction conditions, particularly temperature.

| Parameter | Value / Reagent | Justification |

| Aniline | 4-Bromoaniline | Provides the benzene ring and nitrogen atom for the quinoline core, and installs the bromo-substituent at the 6-position. |

| C3 Synthon | Ethyl 2-cyano-3-ethoxyacrylate | A specialized reagent that provides carbons 2, 3, and 4 of the quinoline ring, along with the required cyano group at C3.[4] |

| Condensation Temp. | 120-130 °C | Sufficient to drive the nucleophilic substitution and remove the ethanol by-product, forming the enamine intermediate. |

| Cyclization Temp. | 250-260 °C | High thermal energy is required to overcome the activation barrier for the 6π-electrocyclization, the key C-C bond-forming step.[1][8] |

| Cyclization Solvent | Diphenyl ether, Dowtherm A | High-boiling, thermally stable, and inert solvents are essential to safely reach the required temperatures for cyclization.[6][7] |

Conclusion

The formation of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This pathway leverages the reaction of 4-bromoaniline with ethyl 2-cyano-3-ethoxyacrylate. The mechanism is a well-defined sequence of nucleophilic vinylic substitution followed by a high-temperature 6π-electrocyclization. The stringent requirement for high temperatures in the final ring-closing step is the most critical parameter for a successful synthesis. A thorough understanding of this mechanism allows researchers to rationally design and optimize the synthesis of a wide array of substituted quinolone derivatives for applications in drug discovery and beyond.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. ablelab.eu [ablelab.eu]

6-Bromo-4-hydroxyquinoline-3-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, spectroscopic signature, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

This compound is a substituted derivative of the 4-hydroxyquinoline core structure. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] The unique arrangement of a bromine atom at the C6 position, a hydroxyl group at C4, and a nitrile (cyano) group at C3 imparts a distinct set of physicochemical and reactive properties to the molecule.

The presence of these functional groups offers multiple avenues for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[2] The bromine atom, for instance, increases lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to biological targets.[1] The 4-hydroxy group exists in a crucial tautomeric equilibrium with its keto form (4-quinolone), which dictates much of its reactivity. The nitrile group serves as a potent hydrogen bond acceptor and a versatile chemical handle for transformations into amides, carboxylic acids, or amines.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂O | [3][4] |

| Molecular Weight | 249.06 g/mol | [3] |

| CAS Number | 364793-52-2 | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3][4] |

Synthesis and Experimental Protocol

The construction of the 4-hydroxyquinoline ring system is classically achieved through condensation and cyclization reactions. The Gould-Jacobs reaction is a widely recognized method for synthesizing 4-hydroxyquinolines, involving the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization.[5] A plausible and efficient pathway for the synthesis of this compound adapts this core strategy.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-bromoaniline and a suitable three-carbon component to introduce the C2, C3 (with the nitrile), and C4 atoms of the quinoline ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Gould-Jacobs Reaction)

This protocol is a self-validating system where the progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).

Materials:

-

4-bromoaniline

-

(Ethoxymethylene)malononitrile or a similar cyano-activated reagent

-

Diphenyl ether

-

Petroleum ether or hexane

-

Ethanol

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 equivalent) and (ethoxymethylene)malononitrile (1.1 equivalents).

-

Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off, driving the reaction to completion.

-

Monitor the reaction by TLC until the starting aniline is consumed. The resulting adduct may solidify upon cooling.

-

-

Cyclization:

-

In a separate flask suitable for high temperatures, preheat diphenyl ether to 240-250 °C.

-

Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures.

-

Maintain the temperature for 30-60 minutes to ensure complete cyclization.[5] The product will precipitate from the hot solution.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with petroleum ether or hexane to further precipitate the product and facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data below are predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Key Signals / Features |

| ¹H NMR | - Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to protons at C5, C7, and C8. The proton at C5 will likely be a doublet, C7 a doublet of doublets, and C8 a doublet. - C2-H Proton: A sharp singlet typically above δ 8.5 ppm. - N-H/O-H Proton: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Carbonyl Carbon (C4): A signal in the δ 170-180 ppm range (from the 4-quinolone tautomer). - Nitrile Carbon (C≡N): A characteristic signal around δ 115-120 ppm. |

| IR (cm⁻¹) | - O-H/N-H Stretch: A broad band in the 3400-3200 cm⁻¹ region. - C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. - C=O Stretch: A strong absorption around 1650-1680 cm⁻¹ (from the 4-quinolone tautomer). - C=C/C=N Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight. - Isotopic Pattern: A characteristic M⁺ and M+2 pattern of ~1:1 intensity due to the presence of the bromine atom. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups and the tautomeric nature of the 4-hydroxyquinoline core. This makes it a valuable intermediate for generating diverse molecular architectures.

Key Reaction Pathways

The most significant transformation is the conversion of the 4-hydroxy group to a 4-chloro group, which then acts as a reactive site for nucleophilic aromatic substitution.

Caption: Key reactivity pathways of this compound.

-

Reaction at the 4-Position (Hydroxy/Keto Group):

-

Tautomerism: The compound exists as an equilibrium mixture of the 4-hydroxyquinoline (enol) and 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto) forms. The keto form often predominates and is crucial for its reactivity.

-

Conversion to 4-Chloro Derivative: This is arguably the most important reaction for synthetic diversification. Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) efficiently replaces the hydroxyl group with a chlorine atom.[6][7] The resulting 6-bromo-4-chloroquinoline-3-carbonitrile is highly susceptible to nucleophilic aromatic substitution at the C4 position, allowing for the introduction of amines, alkoxides, and other nucleophiles.[8]

-

-

Reaction of the Nitrile Group:

-

Reactions on the Ring System:

-

N-Alkylation: The nitrogen at position 1 can be alkylated, typically after deprotonation with a suitable base, to yield N-substituted quinolone derivatives.[12]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups to further elaborate the molecular scaffold.

-

Potential Applications in Drug Development and Research

The this compound scaffold is a platform for discovering novel bioactive molecules.

-

Anticancer Agents: The quinoline core is present in many compounds with demonstrated anticancer activity.[1] Modifications of this scaffold can lead to inhibitors of kinases, topoisomerases, or other enzymes critical for cancer cell proliferation.

-

Antimicrobial Agents: 4-quinolones are famous for their antibacterial properties, with the fluoroquinolones being a prime example.[13] This scaffold serves as an excellent starting point for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.

-

Enzyme Inhibitors: The structure is well-suited for designing enzyme inhibitors due to its ability to form hydrogen bonds, participate in π-π stacking, and chelate metal ions within active sites.[9]

-

Chemical Probes and Materials Science: Beyond medicine, the fluorescent nature of some quinoline derivatives makes them suitable for use as chemical probes in biological imaging. They can also be incorporated into polymers for the development of advanced organic electronic materials.[2]

Conclusion

This compound is a highly functionalized and synthetically versatile heterocyclic compound. Its rich chemical reactivity, stemming from the interplay between the bromo, hydroxyl (keto), and nitrile groups, establishes it as a valuable intermediate in synthetic organic chemistry. For professionals in drug discovery and materials science, this molecule represents a promising platform for the rational design and synthesis of novel compounds with tailored biological or physical properties. The protocols and data presented herein provide a solid foundation for initiating research programs aimed at exploring the full potential of this intriguing scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxyquinoline-3-carbonitrile [myskinrecipes.com]

- 3. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid [myskinrecipes.com]

- 10. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity. 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a molecule of significant interest, combining several key pharmacophores: a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position. This unique combination suggests potential applications in various therapeutic areas, necessitating a robust and unambiguous structural characterization.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental approaches. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—providing both predicted data based on analogous structures and detailed, field-proven protocols for acquiring and interpreting the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of the acidic hydroxyl proton, which is more likely to be observed in this solvent.[1] The analysis will focus on identifying the distinct aromatic protons and the quaternary carbons, paying close attention to the influence of the electron-withdrawing nitrile group and the bromine atom on the chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound, based on data from structurally related compounds.[2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.7 | s | - |

| H-5 | ~8.0 | d | ~9.0 |

| H-7 | ~7.8 | dd | ~9.0, 2.0 |

| H-8 | ~8.2 | d | ~2.0 |

| OH | >12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~145 |

| C-3 | ~90 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~128 |

| C-6 | ~118 |

| C-7 | ~135 |

| C-8 | ~125 |

| C-8a | ~123 |

| CN | ~117 |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Gently warm and vortex if necessary to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Data Interpretation Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the O-H, C≡N, C=O (from the keto tautomer), and aromatic C-H and C=C bonds.

Expertise & Experience: The Significance of Vibrational Modes

The position and shape of the O-H stretch will be indicative of hydrogen bonding. The C≡N stretch is typically a sharp, intense band in a relatively clean region of the spectrum. The presence of a C=O stretch would confirm the existence of the 4-quinolone tautomer, which is common for 4-hydroxyquinolines.[5] The fingerprint region will contain a complex pattern of absorptions characteristic of the substituted quinoline ring system.[6][7]

Predicted IR Absorption Bands

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretching (hydrogen-bonded) |

| ~2230 | Sharp, Strong | C≡N stretching |

| ~1650 | Strong | C=O stretching (from 4-quinolone tautomer) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bending (isolated aromatic H) |

| ~750 | Medium | C-Br stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is ideal for solid samples, requiring minimal preparation.[8]

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion.[9]

Expertise & Experience: Leveraging Isotopic Patterns

The key diagnostic feature in the mass spectrum will be the M and M+2 peaks for the molecular ion, which will be of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[10] This provides definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) will allow for the confirmation of the elemental formula by providing a highly accurate mass measurement.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₅BrN₂O[11]

-

Molecular Weight: 249.06 g/mol [11]

-

Expected m/z for Molecular Ions:

-

[M]⁺˙ for C₁₀H₅⁷⁹BrN₂O: ~247.96

-

[M+2]⁺˙ for C₁₀H₅⁸¹BrN₂O: ~249.96

-

Relative Intensity: [M]⁺˙ / [M+2]⁺˙ ≈ 1:1

-

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For this compound, positive mode ([M+H]⁺) is expected to be prominent.

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Analyze the spectrum for the molecular ion cluster and compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Mass Spectrometry Analysis Logic

Caption: Logic for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The spectrum is sensitive to substitution and the solvent environment.[12]

Expertise & Experience: Understanding Chromophores and Solvatochromism

The extended π-system of the quinoline ring is the primary chromophore. The hydroxyl and nitrile substituents will influence the energies of the π → π* and n → π* transitions.[5] A study of the absorption spectrum in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile) can reveal information about the nature of the electronic transitions (solvatochromism).[13]

Predicted UV-Vis Absorption Maxima

Based on related 4-hydroxyquinoline structures, multiple absorption bands are expected in the UV-A and UV-B regions.[13]

Table 4: Predicted UV-Vis Spectral Data (in Ethanol)

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |

| ~230-250 | High | π → π* transition |

| ~330-350 | Moderate | π → π* transition |

Experimental Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Use a spectroscopic grade solvent (e.g., ethanol) that does not absorb in the region of interest (>220 nm).

-

Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg in 10 mL of solvent).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum from 200 to 600 nm.

-

Identify λₘₐₓ: Determine the wavelength(s) of maximum absorbance.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. By following the detailed protocols and interpretation workflows outlined in this guide, researchers can confidently and accurately characterize this promising molecule, paving the way for its further investigation in drug discovery and development programs.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. tutorchase.com [tutorchase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 6-bromo-4-hydroxyquinoline-3- carbonitrile | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

6-Bromo-4-hydroxyquinoline-3-carbonitrile starting materials

An In-depth Technical Guide to the Starting Materials for 6-Bromo-4-hydroxyquinoline-3-carbonitrile

Introduction

This compound is a highly functionalized heterocyclic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, including antibacterial, anticancer, and antimalarial drugs.[1] The specific substitution pattern of this molecule—a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carbonitrile at the 3-position—makes it a valuable intermediate for the synthesis of more complex bioactive molecules.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and rationale of the starting materials. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causality behind experimental choices, enabling researchers to make informed decisions in their own synthetic endeavors. We will explore the two most prominent and logical pathways: the Gould-Jacobs reaction and the Friedländer annulation, evaluating the strategic advantages and challenges of each.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

To logically devise a synthesis, we must work backward from the target molecule. The quinoline core can be disconnected in several ways, each corresponding to a well-established named reaction. For 4-hydroxyquinoline derivatives, two strategies stand out as exceptionally efficient.

-

Gould-Jacobs Disconnection: This approach forms the C4-N bond and the C4a-C5 bond in a thermal cyclization step. This retrosynthesis leads back to a substituted aniline and a malonic ester derivative.

-

Friedländer Annulation Disconnection: This strategy forms the N-C2 and C3-C4 bonds. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2][3]

Other classical methods like the Conrad-Limpach or Camps cyclization are also effective for producing 4-hydroxyquinolines but are often subsumed by the strategic flexibility of the Gould-Jacobs and Friedländer approaches for this specific target.[4][5]

Caption: Core retrosynthetic pathways to the target molecule.

Part 2: The Gould-Jacobs Pathway: Synthesis from 4-Bromoaniline

The Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline derivatives.[6] The classical sequence involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature cyclization.[1][7]

Causality of Starting Material Selection

To achieve the desired 6-bromo-3-carbonitrile substitution pattern, we must modify the standard reactants.

-

Aniline Component: The bromine at the 6-position of the quinoline ring directly originates from the para-position of the aniline starting material. Therefore, 4-bromoaniline is the mandatory choice for this fragment.

-

Malonate Component: The standard DEEM would yield a 3-carboethoxy group. To install the 3-carbonitrile group directly, a cyano-analogue is required. The logical choice is ethyl 2-cyano-3-ethoxyacrylate or a similar reactive derivative of ethyl cyanoacetate. This reagent provides the three-carbon chain (C2, C3, C4) and the essential nitrile functionality.

The reaction proceeds in two key stages:

-

Condensation: Nucleophilic attack by the amino group of 4-bromoaniline onto the electron-deficient double bond of the cyanoacrylate, followed by the elimination of ethanol, forms the key intermediate: ethyl 2-cyano-3-(4-bromophenylamino)acrylate.[8]

-

Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization onto the benzene ring, forming the quinoline system.[1][9] This is usually performed in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly.[9]

Experimental Workflow: Gould-Jacobs Pathway

Caption: Workflow for the Gould-Jacobs synthesis of the target.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Step A: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate

-

In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

As the reaction proceeds, ethanol is evolved. After completion, the mixture is cooled. The resulting solid intermediate can often be used directly in the next step or purified by recrystallization from ethanol.

Step B: Thermal Cyclization

-

The crude or purified intermediate from Step A is suspended in a high-boiling solvent such as diphenyl ether.

-

The mixture is heated rapidly with vigorous stirring to 250-260 °C and maintained at this temperature for 30-60 minutes.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.

-

The cooled mixture is diluted with a non-polar solvent like hexane to facilitate further precipitation.

-

The solid product is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvent, and dried under vacuum to yield this compound.

| Parameter | Value | Reference |

| Starting Materials | 4-Bromoaniline, Ethyl 2-cyano-3-ethoxyacrylate | Customary for this pathway |

| Condensation Temp. | 110-120 °C | [1] |

| Cyclization Temp. | 250-260 °C | [1][9] |

| Cyclization Solvent | Diphenyl ether or Dowtherm A | [9] |

| Typical Yield | Moderate to Good | [9] |

Part 3: The Friedländer Annulation Pathway

The Friedländer synthesis is another powerful method for constructing quinoline rings, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[10][11]

Causality of Starting Material Selection

-

Aminoaryl Ketone Component: This component must contain the benzene ring, the amino group, and the bromine substituent. The most logical starting material is 2-amino-5-bromoacetophenone . The acetyl group provides the C4 and methyl C4a atoms of the quinoline ring. The synthesis of this starting material is well-documented.[12]

-

Active Methylene Component: This reactant must provide C2 and C3 of the quinoline ring, including the nitrile group. Ethyl cyanoacetate is an ideal candidate. Its methylene group is activated by both the adjacent nitrile and ester functionalities, making it sufficiently acidic to react under base-catalyzed conditions. The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.

Experimental Workflow: Friedländer Annulation

Caption: Workflow for the base-catalyzed Friedländer synthesis.

Protocol 2: Synthesis via Friedländer Annulation

-

To a solution of 2-amino-5-bromoacetophenone (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate from the solution.

-

Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield this compound.

| Parameter | Value | Reference |

| Starting Materials | 2-Amino-5-bromoacetophenone, Ethyl Cyanoacetate | [3][11] |

| Catalyst | Base (Piperidine, KOH) or Acid (p-TSA) | [11] |

| Solvent | Ethanol or other alcohols | [11] |

| Reaction Temp. | Reflux (approx. 78 °C for Ethanol) | [11] |

| Typical Yield | Good to Excellent | [10] |

Part 4: Comparative Analysis and Expert Insights

The choice between the Gould-Jacobs and Friedländer pathways depends on several factors, including starting material availability, scalability, and tolerance for specific reaction conditions.

| Feature | Gould-Jacobs Pathway | Friedländer Annulation Pathway |

| Key Starting Materials | 4-Bromoaniline, Ethyl 2-cyano-3-ethoxyacrylate | 2-Amino-5-bromoacetophenone, Ethyl Cyanoacetate |

| Advantages | - Utilizes commercially abundant 4-bromoaniline.- Convergent and atom-economical. | - Milder reaction conditions (reflux vs. >250 °C).- Often higher yields and cleaner reactions.- Avoids use of expensive high-boiling solvents. |

| Disadvantages | - Requires very high temperatures for cyclization, which can be energy-intensive and lead to decomposition.[9]- Specialized cyanoacrylate reagent may be less common.- High-boiling solvents can be difficult to remove completely.[9] | - Requires synthesis of the 2-amino-5-bromoacetophenone precursor, adding a step.- Potential for side reactions if conditions are not optimized. |

Trustworthiness and Self-Validation: Both protocols represent self-validating systems. In the Gould-Jacobs reaction, the formation of the intermediate anilino-acrylate can be confirmed before committing to the high-energy cyclization step. For the Friedländer synthesis, the reaction progress can be easily monitored by TLC, and the final product often precipitates in high purity, simplifying purification.

Expertise & Experience: From a practical standpoint, the Friedländer annulation is often preferred in a laboratory setting due to its significantly milder conditions. The high temperatures of the Gould-Jacobs cyclization can be challenging to manage safely and consistently without specialized equipment. However, for large-scale industrial synthesis, the directness of the Gould-Jacobs route from a cheap, bulk chemical like 4-bromoaniline might be economically advantageous, justifying the investment in high-temperature reactors. Modern adaptations using microwave irradiation have been shown to improve the efficiency and reduce reaction times for the Gould-Jacobs cyclization, making it more accessible.[1]

Conclusion

The synthesis of this compound is most effectively approached via two primary strategies: the Gould-Jacobs reaction starting from 4-bromoaniline , and the Friedländer annulation starting from 2-amino-5-bromoacetophenone . The Gould-Jacobs pathway is direct but requires harsh thermal conditions, while the Friedländer route offers milder conditions at the cost of a potentially longer synthetic sequence to access the required ketone. The selection of the optimal route and its corresponding starting materials should be guided by the researcher's access to equipment, scale of the reaction, and economic considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS Number: 958649-15-5): Properties and its Role as a Key Intermediate in the Synthesis of Dabrafenib

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a key building block in the preparation of the targeted anti-cancer agent, Dabrafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of this compound

This compound, identified by CAS number 958649-15-5, is a substituted quinoline derivative. While not a therapeutic agent in itself, its significance in medicinal chemistry is intrinsically linked to its role as a crucial intermediate in the synthesis of Dabrafenib (GSK2118436). Dabrafenib is a potent and selective inhibitor of BRAF kinase, particularly effective against tumors harboring the BRAF V600E mutation, which is prevalent in a significant percentage of melanomas.[1] The structural features of this compound, specifically the quinoline core, the bromo substituent, and the cyano group, provide a versatile scaffold for the construction of the complex molecular architecture of Dabrafenib.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and ensuring reaction consistency. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 958649-15-5 | [2] |

| Molecular Formula | C₁₀H₅BrN₂O | [3] |

| Molecular Weight | 249.06 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

| InChI Key | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [2] |

Synthesis of Dabrafenib: The Pivotal Role of this compound

The synthesis of Dabrafenib is a multi-step process that relies on the strategic assembly of key molecular fragments. While multiple synthetic routes have been reported in the literature and patents, a common strategy involves the construction of the core thiazole and pyrimidine ring systems and their subsequent coupling. This compound serves as a precursor to a key quinoline-based intermediate in some of these synthetic approaches.

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway where this compound is transformed into a key intermediate for Dabrafenib synthesis. The rationale behind this proposed route is to utilize the existing quinoline scaffold and functional groups to build the necessary thiazole and pyrimidine moieties.

Caption: Plausible synthetic pathway from this compound to Dabrafenib.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, multi-step protocol based on established chemical transformations for quinoline derivatives, leading to a key precursor of Dabrafenib. This protocol is designed to be self-validating by including checkpoints and characterization steps.

Step 1: Chlorination of this compound

-

Rationale: The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group is a critical activation step. The chloro group is a good leaving group, facilitating subsequent nucleophilic substitution reactions required for the introduction of the thiazole moiety. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

-

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (3.0-5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-bromo-4-chloroquinoline-3-carbonitrile.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

-

Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of the Thiazole Intermediate

-

Rationale: The formation of the thiazole ring is a key step in constructing the core of Dabrafenib. This is typically achieved through a Hantzsch-type thiazole synthesis by reacting the activated quinoline intermediate with a suitable thioamide.

-

Procedure:

-

Dissolve the 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq) in a polar aprotic solvent like ethanol or isopropanol.

-

Add 2,2-dimethylpropanethioamide (pivalothioamide) (1.1-1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

-

-

Validation: Characterize the resulting thiazole-substituted quinoline by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful ring formation.

Subsequent Steps: The resulting thiazole-quinoline intermediate would then undergo further functionalization, including coupling with a pyrimidine moiety and subsequent amination, to yield the final Dabrafenib molecule. These subsequent steps are detailed in various patents and publications concerning the synthesis of Dabrafenib.[4]

Mechanism of Action of Dabrafenib: The Ultimate Therapeutic Target

The end-product of the synthesis in which this compound is a key intermediate, Dabrafenib, is a highly specific inhibitor of the BRAF kinase enzyme.[1] In many cancers, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein. This, in turn, leads to the uncontrolled activation of the downstream MAPK/ERK signaling pathway, promoting cell proliferation and survival.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes. The following diagram illustrates the canonical pathway and the point of inhibition by Dabrafenib.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutant BRAF kinase.

Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, preventing it from phosphorylating and activating its downstream target, MEK. This blockade of the signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[1]

Conclusion

This compound (CAS: 958649-15-5) is a vital, non-therapeutic chemical intermediate whose value is realized through its role in the synthesis of the life-saving anti-cancer drug, Dabrafenib. Its specific chemical structure provides a robust starting point for the intricate molecular construction required to produce this targeted therapy. A thorough understanding of its properties and the chemical transformations it undergoes is essential for the efficient and scalable production of Dabrafenib, ultimately contributing to the advancement of oncology treatment.

References

The Ascendant Therapeutic Potential of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this esteemed class of heterocycles, derivatives of 6-Bromo-4-hydroxyquinoline-3-carbonitrile are emerging as a compelling frontier in the quest for novel therapeutic agents. The strategic incorporation of a bromine atom at the C6 position, a hydroxyl group at C4, and a carbonitrile moiety at C3 imparts a unique confluence of electronic and steric properties, predisposing these molecules to potent biological activity. This technical guide synthesizes the current understanding of these derivatives, offering an in-depth exploration of their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Quinoline Scaffold and the Significance of Substitution

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has cemented their status as a "privileged scaffold" in drug discovery.[2][3][4] The therapeutic efficacy of quinoline-based agents is profoundly influenced by the nature and position of substituents on the bicyclic ring system.

The this compound core is a testament to the power of rational drug design. The constituent functional groups are not arbitrary but are instead chosen for their anticipated contributions to the molecule's biological profile:

-

The Quinoline Core: Provides a rigid, planar structure that can effectively intercalate with DNA or fit into the active sites of enzymes.[5]

-

The 6-Bromo Substituent: The presence of a halogen, particularly bromine, at the C6 position can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, bromine can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets.[6] In some series of quinoline derivatives, this substitution has been linked to increased cytotoxic effects.[7]

-

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in enzyme active sites. It exists in tautomeric equilibrium with its 4-oxo form, which can also influence its binding modes.

-

The 3-Carbonitrile Moiety: The nitrile group is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in hydrogen bonding and dipole-dipole interactions, contributing to target binding. Its presence significantly influences the electronic distribution of the quinoline ring.[5] The carbonitrile group can also be chemically modified, for instance, by reduction to an amine, allowing for the generation of further derivatives.[8]

-

The 2-Amino Group: As suggested by the IUPAC name of a commercially available version of the core structure, a 2-amino group is often present.[8] This group can serve as a key pharmacophoric feature, forming critical hydrogen bonds with target proteins, a common characteristic of many kinase inhibitors.

This guide will delve into the synthesis of these intricate molecules and explore their promising anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the cyclization of appropriately substituted anilines with a suitable three-carbon component.

General Synthetic Pathway

A representative synthesis for the core structure, 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, involves the reaction of a substituted bromoaniline with a malononitrile derivative, followed by cyclization. A plausible synthetic route is outlined below.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

This protocol is a representative example based on established quinoline synthesis methods.[9]

-

Step 1: Synthesis of Intermediate.

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

-

-

Step 2: Cyclization.

-

The intermediate from Step 1 is then subjected to a cyclization reaction. This can be achieved by heating in a high-boiling point solvent like diphenyl ether or by using a dehydrating agent such as polyphosphoric acid (PPA).

-

Heat the reaction mixture to 250-260 °C for a short period (15-30 minutes) until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the crude product.

-

-

Step 3: Purification.

-

The crude 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

-

Step 4: Characterization.

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.[9]

-

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mode of anticancer action for many quinoline derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer.[6]

-

EGFR and BRAF Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[10][11] Mutations in EGFR and the downstream kinase BRAF are common drivers of various cancers.[10] Certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have shown potent inhibitory activity against EGFR and BRAFV600E.[12] Given the structural similarities, it is highly probable that this compound derivatives also target these kinases. The 2-amino group and the quinoline nitrogen can form key hydrogen bonds in the ATP-binding pocket of the kinase, while the bromo-substituted ring can engage in hydrophobic and halogen bonding interactions.

-

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in many cancers, playing a key role in cell migration, invasion, and proliferation.[13] Spiro-pyrano[3,2-c]quinoline derivatives have been identified as non-ATP competitive inhibitors of Src kinase, suggesting that the quinoline scaffold can be adapted to target allosteric sites as well.[13][14]

-

Induction of Apoptosis: Beyond kinase inhibition, some bromo-substituted quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function.

In Vitro Cytotoxicity Data

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. While data for a comprehensive series of this compound derivatives is still emerging, results from structurally related compounds provide a strong indication of their potential efficacy.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinolines (Compound 4d) | A549 (Lung) | 3.317 | [15] |

| MCF-7 (Breast) | 7.711 | [15] | |

| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinolines (Compound 4e) | A549 (Lung) | 4.648 | [15] |

| MCF-7 (Breast) | 6.114 | [15] | |

| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitriles (Compound 3d) | MDA-MB-231 (Breast) | Data relates to Src Kinase inhibition | [13] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potent activity reported | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.[14]

References

- 1. prepchem.com [prepchem.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile [smolecule.com]

- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Preliminary Screening of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Roadmap for Therapeutic Potential Assessment

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold as a Privileged Structure